Cas no 2229414-23-5 (2-3-fluoro-4-(trifluoromethyl)phenylprop-2-en-1-amine)

2-3-Fluoro-4-(trifluoromethyl)phenylprop-2-en-1-amine is a fluorinated aromatic amine derivative characterized by its trifluoromethyl and fluoro substituents, which enhance its electronic and steric properties. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The presence of both fluorine and trifluoromethyl groups contributes to increased lipophilicity and metabolic stability, making it valuable for designing compounds with improved pharmacokinetic profiles. Its rigid aromatic core and reactive amine functionality allow for further derivatization, facilitating applications in medicinal chemistry and material science. The compound's structural features support its use in developing targeted therapeutics and specialty chemicals.
2-3-fluoro-4-(trifluoromethyl)phenylprop-2-en-1-amine structure
2229414-23-5 structure
商品名:2-3-fluoro-4-(trifluoromethyl)phenylprop-2-en-1-amine
CAS番号:2229414-23-5
MF:C10H9F4N
メガワット:219.178776502609
CID:6111275
PubChem ID:165784517

2-3-fluoro-4-(trifluoromethyl)phenylprop-2-en-1-amine 化学的及び物理的性質

名前と識別子

    • 2-3-fluoro-4-(trifluoromethyl)phenylprop-2-en-1-amine
    • 2-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine
    • EN300-1939752
    • 2229414-23-5
    • インチ: 1S/C10H9F4N/c1-6(5-15)7-2-3-8(9(11)4-7)10(12,13)14/h2-4H,1,5,15H2
    • InChIKey: PQTOCLHWTVHENQ-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C=CC=1C(F)(F)F)C(=C)CN

計算された属性

  • せいみつぶんしりょう: 219.06711194g/mol
  • どういたいしつりょう: 219.06711194g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 236
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 26Ų

2-3-fluoro-4-(trifluoromethyl)phenylprop-2-en-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1939752-2.5g
2-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine
2229414-23-5
2.5g
$2631.0 2023-09-17
Enamine
EN300-1939752-5.0g
2-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine
2229414-23-5
5g
$3520.0 2023-05-31
Enamine
EN300-1939752-0.05g
2-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine
2229414-23-5
0.05g
$1129.0 2023-09-17
Enamine
EN300-1939752-1.0g
2-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine
2229414-23-5
1g
$1214.0 2023-05-31
Enamine
EN300-1939752-1g
2-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine
2229414-23-5
1g
$1343.0 2023-09-17
Enamine
EN300-1939752-10.0g
2-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine
2229414-23-5
10g
$5221.0 2023-05-31
Enamine
EN300-1939752-0.1g
2-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine
2229414-23-5
0.1g
$1183.0 2023-09-17
Enamine
EN300-1939752-0.25g
2-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine
2229414-23-5
0.25g
$1235.0 2023-09-17
Enamine
EN300-1939752-10g
2-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine
2229414-23-5
10g
$5774.0 2023-09-17
Enamine
EN300-1939752-5g
2-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine
2229414-23-5
5g
$3894.0 2023-09-17

2-3-fluoro-4-(trifluoromethyl)phenylprop-2-en-1-amine 関連文献

2-3-fluoro-4-(trifluoromethyl)phenylprop-2-en-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 2229414-23-5 and Product Name: 2-3-fluoro-4-(trifluoromethyl)phenylprop-2-en-1-amine

The compound identified by the CAS number 2229414-23-5 and the product name 2-3-fluoro-4-(trifluoromethyl)phenylprop-2-en-1-amine represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic aromatic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural composition of this molecule, featuring a fluoro substituent at the 3-position and a trifluoromethyl group at the 4-position of the phenyl ring, combined with an amine functional group on the propenyl side chain, contributes to its unique chemical properties and reactivity.

In recent years, there has been a growing interest in the development of novel compounds that exhibit potent pharmacological effects with minimal side effects. The presence of fluorine atoms in this compound is particularly noteworthy, as fluorine substitution can significantly influence the metabolic stability, lipophilicity, and binding affinity of molecules. Specifically, the fluoro group at the 3-position of the phenyl ring may enhance the compound's interaction with biological targets by improving its electronic properties and reducing its susceptibility to enzymatic degradation. Similarly, the trifluoromethyl group at the 4-position is known to increase metabolic stability and lipophilicity, which are critical factors in drug design.

The amine functional group on the propenyl side chain further contributes to the compound's versatility, allowing for potential modifications and derivatization that could enhance its biological activity. This structural motif is commonly found in bioactive molecules, where the amine group serves as a key pharmacophore for binding to biological targets such as enzymes and receptors. The propenyl side chain provides an additional degree of freedom for conformational flexibility, which can be exploited to optimize binding interactions.

Recent studies have demonstrated that derivatives of this class of compounds exhibit promising activities in various therapeutic areas. For instance, some analogs have shown efficacy in inhibiting certain enzymes implicated in inflammatory responses and cancer progression. The specific arrangement of substituents in 2-3-fluoro-4-(trifluoromethyl)phenylprop-2-en-1-amine may confer unique properties that make it a valuable candidate for further investigation in these contexts. The fluoro and trifluoromethyl groups are particularly important for modulating electronic effects and steric hindrance, which can fine-tune the compound's interaction with biological targets.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as cross-coupling reactions, fluorination methods, and functional group transformations are employed to construct the desired molecular framework. The use of modern spectroscopic techniques like NMR spectroscopy and mass spectrometry allows for precise characterization of the compound's structure and purity.

In terms of pharmaceutical applications, this compound holds potential as a lead molecule for drug discovery programs targeting neurological disorders, cardiovascular diseases, and other metabolic conditions. The unique combination of structural features makes it an attractive candidate for further medicinal chemistry efforts aimed at improving its pharmacokinetic properties and therapeutic efficacy. Preclinical studies are currently underway to evaluate its safety profile and pharmacological activity in relevant disease models.

The role of computational chemistry in understanding the behavior of this compound cannot be overstated. Molecular modeling techniques are employed to predict how it interacts with biological targets at the atomic level. These simulations provide insights into binding affinities, enzyme inhibition kinetics, and potential drug-drug interactions. By leveraging computational tools, researchers can accelerate the drug discovery process by identifying promising derivatives before conducting costly experimental trials.

The environmental impact of fluorinated compounds is also a critical consideration in their development and application. While fluorine substitution can enhance drug efficacy, it also raises questions about persistence and toxicity. Regulatory agencies require thorough environmental assessments to ensure that these compounds do not pose undue risks to ecosystems. Responsible chemical synthesis practices are essential to minimize waste generation and environmental release during production processes.

Future directions in research may focus on exploring novel synthetic routes that improve efficiency while reducing hazardous byproducts. Green chemistry principles are increasingly being adopted to develop more sustainable methodologies for producing fluorinated compounds like 2-3-fluoro-4-(trifluoromethyl)phenylprop-2-en-1-amine. Additionally, advancements in biocatalysis may offer alternative pathways for introducing fluorine atoms into molecular frameworks without relying on traditional synthetic reagents.

The broader implications of this research extend beyond individual compounds to advancements in chemical biology and drug discovery methodologies. By understanding how structural modifications influence biological activity, researchers can develop more rational approaches to designing therapeutics with improved outcomes for patients worldwide. Collaborative efforts between academia and industry are essential for translating these findings into tangible benefits for human health.

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